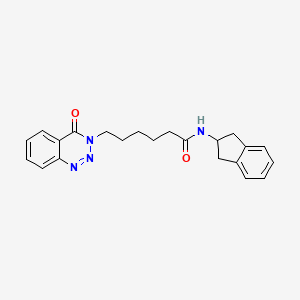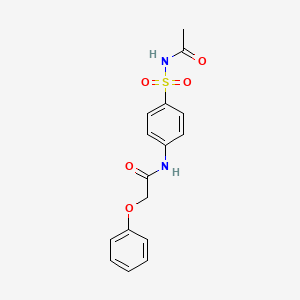![molecular formula C21H24N4O3 B11016970 5-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-3-(naphthalen-1-yl)imidazolidine-2,4-dione](/img/structure/B11016970.png)
5-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-3-(naphthalen-1-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following structural formula:
C19H22N4O2
. - It contains an imidazolidine ring, a naphthalene group, and a 4-methylpiperazine moiety.
- The compound’s systematic name is 5-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-3-(naphthalen-1-yl)imidazolidine-2,4-dione .
- It may have applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through multistep reactions involving imidazolidine formation, piperazine functionalization, and naphthalene coupling.
Reaction Conditions: These would depend on the specific synthetic steps, but typical conditions include reflux, inert atmosphere, and specific catalysts.
Industrial Production: Industrial-scale production methods are proprietary, but research labs may use similar synthetic strategies.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes reactions typical of imidazolidines, such as nucleophilic substitution, oxidation, and reduction.
Common Reagents: Reagents like acids, bases, and oxidants are used in its synthesis.
Major Products: These would include derivatives resulting from functional group modifications (e.g., amidation, alkylation).
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its pharmacological properties (e.g., potential drug candidates).
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
- This information is not readily available in the literature. Further research would be needed to elucidate its mechanism of action.
Comparison with Similar Compounds
- Similar compounds may include other imidazolidines, piperazine derivatives, and naphthalene-containing molecules.
- Uniqueness: Its combination of the imidazolidine ring, piperazine, and naphthalene sets it apart.
Properties
Molecular Formula |
C21H24N4O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-3-naphthalen-1-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H24N4O3/c1-23-11-13-24(14-12-23)19(26)10-9-17-20(27)25(21(28)22-17)18-8-4-6-15-5-2-3-7-16(15)18/h2-8,17H,9-14H2,1H3,(H,22,28) |
InChI Key |
LPADTBXFWFGBMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2C(=O)N(C(=O)N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11016899.png)
![N-cyclohexyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11016907.png)
![4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B11016909.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11016917.png)

![Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-3-carboxylate](/img/structure/B11016931.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11016932.png)
![Ethyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11016933.png)
![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B11016936.png)
![3-methyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11016950.png)
![N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}acetamide](/img/structure/B11016960.png)
![10'-hydroxy-6'-methyl-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B11016962.png)
